Tridodecylmethylammonium iodide

Catalog No.
S651337
CAS No.
29710-98-3
M.F
C37H78IN
M. Wt
663.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridodecylmethylammonium iodide

CAS Number

29710-98-3

Product Name

Tridodecylmethylammonium iodide

IUPAC Name

tridodecyl(methyl)azanium;iodide

Molecular Formula

C37H78IN

Molecular Weight

663.9 g/mol

InChI

InChI=1S/C37H78N.HI/c1-5-8-11-14-17-20-23-26-29-32-35-38(4,36-33-30-27-24-21-18-15-12-9-6-2)37-34-31-28-25-22-19-16-13-10-7-3;/h5-37H2,1-4H3;1H/q+1;/p-1

InChI Key

JRLISGAUAJZAGL-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[I-]

Synonyms

TDMAC, tridodecylmethylammonium, tridodecylmethylammonium chloride, tridodecylmethylammonium iodide

Canonical SMILES

CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CCCCCCCCCCCC.[I-]

Glucose Oxidase Enzyme Immobilized Iodide Electrode

Cationic Phase-Transfer Catalyst

Tridodecylmethylammonium iodide is a quaternary ammonium salt with the chemical formula C₃₇H₇₈IN. It consists of a tridodecylmethylammonium cation and an iodide anion. This compound is characterized by its long hydrophobic alkyl chains, which contribute to its surfactant properties and solubility in nonpolar solvents. It is typically used in various industrial applications, including as a phase transfer catalyst and in the formulation of ionic liquids.

The mechanism of action of TDMAI depends on the intended application. Some potential mechanisms include:

  • Antimicrobial activity: Cationic surfactants like TDMAI can disrupt the cell membranes of bacteria and fungi, leading to cell death [].
  • Gene delivery: TDMAI can complex with DNA, facilitating its delivery into cells for gene therapy applications.
Typical of quaternary ammonium compounds. These include:

  • Ion Exchange Reactions: The iodide ion can be replaced by other anions, such as bromide or chloride, through ion exchange processes.
  • Nucleophilic Substitution: The cation can undergo nucleophilic substitution reactions, where the alkyl chains can be modified or substituted.
  • Formation of Ionic Liquids: When combined with other ionic species, it can form ionic liquids, which have unique solvent properties.

Tridodecylmethylammonium iodide can be synthesized through the following method:

  • Alkylation Reaction: Tridodecylamine is reacted with iodomethane under controlled conditions to yield tridodecylmethylammonium iodide. The general reaction can be represented as:
    Tridodecylamine+IodomethaneTridodecylmethylammonium iodide\text{Tridodecylamine}+\text{Iodomethane}\rightarrow \text{Tridodecylmethylammonium iodide}
    This reaction typically occurs in a polar solvent such as acetone or ethanol to facilitate the alkylation process .

Tridodecylmethylammonium iodide has several notable applications:

  • Phase Transfer Catalyst: It facilitates the transfer of reactants between immiscible phases in organic synthesis.
  • Surfactant: Used in formulations for cleaning products and emulsifiers due to its surfactant properties.
  • Ionic Liquid Component: Acts as a precursor for synthesizing ionic liquids that are used in electrochemistry and catalysis.

Studies on interaction mechanisms involving tridodecylmethylammonium iodide often focus on its ability to form complexes with various ions or molecules. For instance, it has been investigated for its potential to bind halides through halogen bonding interactions, which enhances its utility in sensing applications .

Tridodecylmethylammonium iodide shares structural similarities with several other quaternary ammonium salts. Below is a comparison highlighting its uniqueness:

Compound NameFormulaUnique Features
Tetrabutylammonium bromideC₁₆H₃₄BrNSmaller alkyl chains; used primarily as a phase transfer catalyst.
Hexadecyltrimethylammonium bromideC₁₈H₃₉BrNLonger alkyl chain; exhibits higher hydrophobicity and antimicrobial activity.
Benzalkonium chlorideC₁₈H₃₁ClNContains aromatic ring; widely used as a disinfectant.

Tridodecylmethylammonium iodide is unique due to its combination of long-chain hydrophobicity and specific reactivity patterns associated with iodide ions, making it particularly suitable for niche applications in organic synthesis and materials science.

Dates

Modify: 2023-08-15

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